Cas no 129790-08-5 (7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline)

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline is a brominated tetrahydroquinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a bromine substituent at the 7-position, enhancing reactivity for further functionalization, while the 1,4,4-trimethyl groups contribute to steric and electronic modulation. This compound is particularly useful as an intermediate in the development of bioactive molecules, including potential therapeutic agents. The tetrahydroquinoline core offers stability and versatility, making it suitable for heterocyclic chemistry applications. High purity and well-defined structural characteristics ensure reproducibility in research and industrial processes. Its synthetic utility lies in its ability to undergo cross-coupling and substitution reactions, facilitating the construction of complex molecular frameworks.
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline structure
129790-08-5 structure
Product Name:7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline
CAS No:129790-08-5
MF:C12H16BrN
MW:254.166142463684
CID:2118916
PubChem ID:19935408
Update Time:2025-06-08

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline
    • 7-broMo-1,4,4-triMethyl-1,2,3,4-tetrahydroquinoline
    • 7-bromo-1,4,4-trimethyl-2,3-dihydroquinoline
    • DTXSID30601403
    • Quinoline, 7-bromo-1,2,3,4-tetrahydro-1,4,4-trimethyl-
    • DB-062711
    • 7-bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline
    • RLEQNPQAMRXNPT-UHFFFAOYSA-N
    • SCHEMBL9143502
    • SB32674
    • 129790-08-5
    • Inchi: 1S/C12H16BrN/c1-12(2)6-7-14(3)11-8-9(13)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3
    • InChI Key: RLEQNPQAMRXNPT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N(C)CCC2(C)C

Computed Properties

  • Exact Mass: 253.04661g/mol
  • Monoisotopic Mass: 253.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 3.2Ų

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline Pricemore >>

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Additional information on 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline

Introduction to Compound with CAS No. 129790-08-5 and Product Name: 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline

The compound with the CAS number 129790-08-5 is a significant molecule in the field of pharmaceutical chemistry, particularly known for its structural motif and potential biological activities. The product name, 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline, provides detailed information about its chemical structure, which includes a brominated tetrahydroquinoline core. This compound has garnered attention due to its utility as a building block in the synthesis of more complex molecules and its potential applications in drug discovery.

The bromo substituent at the 7-position of the tetrahydroquinoline ring is particularly noteworthy as it introduces a reactive site for further functionalization. This feature makes the compound a valuable intermediate in organic synthesis, allowing chemists to modify its structure in various ways to explore new pharmacophores. The trimethyl groups at the 1 and 4 positions contribute to the steric environment around the ring, influencing both the reactivity and the solubility of the molecule.

Recent advancements in medicinal chemistry have highlighted the importance of tetrahydroquinoline derivatives in developing novel therapeutic agents. These derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific modification of the 1,2,3,4-tetrahydro-quinoline scaffold by introducing halogen atoms or other functional groups has been shown to enhance binding affinity to biological targets.

In particular, studies have demonstrated that brominated tetrahydroquinolines can exhibit potent activity against certain enzymes and receptors involved in disease pathways. For instance, research has shown that compounds with a similar structural framework to 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline may inhibit kinases or other enzymes that are overexpressed in cancer cells. This has spurred interest in exploring its potential as a lead compound or as an intermediate in the synthesis of more advanced molecules.

The synthesis of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The presence of the bromine atom allows for further modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis to introduce aryl or amino groups.

One of the most exciting aspects of this compound is its versatility in drug design. By serving as a scaffold for further derivatization, it enables researchers to explore a wide range of chemical modifications. For example, replacing the bromine atom with other functional groups or introducing additional rings can lead to novel compounds with distinct biological profiles. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying new therapeutic agents.

The use of computational methods has also played a crucial role in understanding the properties of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. These predictions help guide experimental efforts by identifying potential binding sites and optimizing lead structures for better efficacy. Furthermore, virtual screening methods allow researchers to rapidly assess large libraries of compounds for their potential activity against specific disease-related targets.

Recent studies have also explored the pharmacokinetic properties of tetrahydroquinoline derivatives like 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline. Understanding how these compounds are absorbed、distributed、metabolized,and excreted (ADME) is essential for assessing their clinical potential. Advances in computational ADME modeling have enabled researchers to predict these properties more accurately,reducing the need for extensive experimental testing and accelerating drug development timelines.

The growing interest in 7-Bromo-1,4,4-trimethyl-l,2,3,4-tetrahydro-quinoline underscores its importance as a key intermediate in modern pharmaceutical research。 Its unique structural features offer opportunities for developing innovative therapeutics across multiple therapeutic areas。 As research continues,it is likely that new applications and synthetic methodologies will emerge,further solidifying its role as a valuable tool in medicinal chemistry。

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